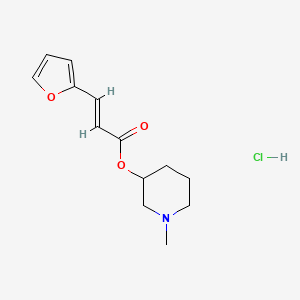![molecular formula C15H17N5 B5314955 4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314955.png)
4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine varies depending on its application. In medicine, this compound has been found to inhibit specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. In agriculture, this compound has been found to disrupt the nervous system of pests and insects, leading to their death. In material science, this compound has been found to have unique electronic and optical properties that make it suitable for various applications.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine vary depending on its application. In medicine, this compound has been found to have anti-cancer properties that can lead to the inhibition of cancer cell growth and proliferation. In agriculture, this compound has been found to have toxic effects on pests and insects, leading to their death. In material science, this compound has unique electronic and optical properties that can lead to the development of new materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine in lab experiments include its unique properties, potential applications in various fields, and its availability. However, the limitations of using this compound in lab experiments include its complex synthesis process, potential toxicity, and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine. In medicine, further research is needed to determine the potential use of this compound in the treatment of various types of cancer. In agriculture, further research is needed to determine the potential use of this compound as a pesticide and its impact on the environment. In material science, further research is needed to explore the unique properties of this compound and its potential applications in the development of new materials. Additionally, further research is needed to optimize the synthesis process of this compound and to improve its safety profile.
In conclusion, 4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with potential applications in various scientific fields. Its unique properties and potential applications make it an interesting subject of study for researchers. Further research is needed to determine the full potential of this compound and to optimize its synthesis process.
Méthodes De Synthèse
The synthesis of 4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-aminopyridine with 2,6-dimethyl-4-propylpyrimidine-5-carbaldehyde in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine has been found to have potential applications in various scientific fields. In medicine, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In agriculture, this compound has been studied for its potential use as a pesticide. It has been found to be effective against various pests and insects. In material science, this compound has been studied for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-3-4-14-18-9(2)7-12(19-14)11-8-13(16)20-15-10(11)5-6-17-15/h5-8H,3-4H2,1-2H3,(H3,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPXPQSKANOMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)C2=CC(=NC3=C2C=CN3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5314886.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![1-furo[3,2-c]pyridin-4-yl-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5314900.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5314906.png)
![4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyrimidine](/img/structure/B5314909.png)

![4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5314916.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5314930.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5314931.png)

![N-1,3-benzothiazol-2-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5314950.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5314954.png)
![propyl 4-[(5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5314956.png)
![methyl 1-({[2-(dimethylamino)-1-methyl-2-oxoethyl]amino}carbonyl)cyclopropanecarboxylate](/img/structure/B5314960.png)